molecular formula C7H12 B074451 2-Heptyne CAS No. 1119-65-9

2-Heptyne

Cat. No.: B074451
CAS No.: 1119-65-9
M. Wt: 96.17 g/mol
InChI Key: AMSFEMSYKQQCHL-UHFFFAOYSA-N
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Description

2-Heptyne is a chemical compound with the molecular formula C7H12 . It is also known by other names such as Hept-2-yne, 1-Methyl-2-butylacetylene, and has a CAS number 1119-65-9 . The molecular weight of this compound is 96.17 g/mol .


Molecular Structure Analysis

The this compound molecule contains a total of 18 bonds. There are 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 triple bond . The InChI representation of this compound is InChI=1S/C7H12/c1-3-5-7-6-4-2/h3,5,7H2,1-2H3 .


Chemical Reactions Analysis

Alkynes like this compound can undergo addition reactions with electrophilic reagents, such as strong Brønsted acids and halogens . These reactions are generally exothermic and display Markovnikov Rule regioselectivity and anti-stereoselectivity .


Physical And Chemical Properties Analysis

This compound is a colorless liquid at room temperature and has a faintly sweet odor . It is less dense than water and its vapors are heavier than air . It has a boiling point of approximately 111.9°C at 760 mmHg . The vapour pressure of this compound is 26.3±0.1 mmHg at 25°C .

Scientific Research Applications

  • Complex Formation and Reactions :

    • 2-Heptyne has been studied for its interaction with pyrolytically generated SnF2, revealing the formation of a π-complex, indicating a significant role in coordination chemistry and complex formation processes (Boganov et al., 1995).
  • Spin Trapping and Radical Formation :

    • The reaction of this compound with Mo(CO)6 under various conditions has been investigated for spin trapping, indicating its potential in studying radical intermediates and reaction mechanisms (Hwang & Tsonis, 1994).
  • Polymerization and Material Properties :

    • This compound has been copolymerized with disubstituted acetylenes, showing variations in monomer reactivity ratios and revealing insights into the properties like gas permeability and electrical conductivity of the resulting materials (Tienkopatchev et al., 1995).
  • Selective Hydrogenation :

    • Research on the selective hydrogenation of 1-Heptyne (a related compound) provides insights into the reaction kinetics and solvent effects, which could be relevant for reactions involving this compound and similar compounds (Al-Herz et al., 2012).
  • Catalysis and Hydrogenation :

    • The study of TiO2-supported Pd–Au catalysts for the hydrogenation of 1-Heptyne reveals the influence of alloy formation and electronic properties, which are crucial for understanding catalytic behaviors of similar alkyne compounds (Kittisakmontree et al., 2013).
  • Microwave Spectroscopy and Molecular Structure :

    • Investigations into the microwave spectroscopy of 6-methyl-3-heptyne provide valuable data on molecular structures and interactions, relevant for understanding the properties of this compound and similar molecules (Fournier et al., 2008).
  • Catalyst Characterization and Selective Reactions :

    • Studies on catalysts for the selective hydrogenation of 1-Heptyne over different metals offer insights into the activity, selectivity, and the role of metal and precursor effects, pertinent for catalytic applications of this compound (Lederhos et al., 2013).
  • Hydrogenation Mechanisms :

    • Research on the liquid-phase hydrogenation of 1-Heptyne using Pd(II) complexes provides an understanding of the activity and selectivity dependent on substituents and solvent, which can be useful for reactions involving this compound (Khairullina et al., 2010).
  • Photocycloaddition Studies :

    • The photocycloaddition of 2-cyclopentene-1-one to 1-heptyne (related to this compound) has been studied, offering insights into reaction quantum yields and mechanisms, relevant for understanding photochemical reactions of alkynes (Serebryakov et al., 1975).

Safety and Hazards

2-Heptyne is a highly flammable liquid and vapor . It causes skin irritation and serious eye irritation . It is recommended to avoid ingestion and inhalation, ensure adequate ventilation, and keep away from open flames, hot surfaces, and sources of ignition .

Properties

IUPAC Name

hept-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-3-5-7-6-4-2/h3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSFEMSYKQQCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149770
Record name Hept-2-yne
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119-65-9
Record name 2-Heptyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hept-2-yne
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Record name 2-HEPTYNE
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Record name Hept-2-yne
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Record name Hept-2-yne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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